3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
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Overview
Description
3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine: is a heterocyclic compound with the molecular formula C8H7IN2O and a molecular weight of 274.06 g/mol . This compound is characterized by the presence of an iodine atom at the 3-position and a methoxy group at the 6-position on a pyrrolo[3,2-c]pyridine core. It is a solid at room temperature and is typically stored in a refrigerator to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a base to facilitate the cyclization process and subsequent substitution reactions .
Industrial Production Methods: While specific industrial production methods for 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters and purification steps .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo[3,2-c]pyridine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[3,2-c]pyridines, while oxidation and reduction can lead to different oxidation states of the core structure .
Scientific Research Applications
Chemistry: 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for developing new therapeutic agents .
Industry: The compound’s applications in industry include its use in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
- 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
- 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
- 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)
Comparison: Compared to these similar compounds, 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine is unique due to the specific positioning of the iodine and methoxy groups. This unique structure can result in different chemical reactivity and biological activity, making it a distinct and valuable compound for various applications .
Properties
IUPAC Name |
3-iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2O/c1-12-8-2-7-5(3-11-8)6(9)4-10-7/h2-4,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCIDRWMHSKBQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=C1)NC=C2I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696607 |
Source
|
Record name | 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190315-47-9 |
Source
|
Record name | 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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